molecular formula C18H39NO B14726694 10-(Dibutylamino)decan-1-ol CAS No. 5341-91-3

10-(Dibutylamino)decan-1-ol

Cat. No.: B14726694
CAS No.: 5341-91-3
M. Wt: 285.5 g/mol
InChI Key: ZALSWEIVLRJOPI-UHFFFAOYSA-N
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Description

10-(Dibutylamino)decan-1-ol is a chemical compound with the molecular formula C18H39NO. It is a long-chain aliphatic alcohol with a dibutylamino group attached to the decane backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Dibutylamino)decan-1-ol typically involves the reaction of decan-1-ol with dibutylamine. One common method is the nucleophilic substitution reaction where decan-1-ol is reacted with dibutylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

10-(Dibutylamino)decan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of decanoic acid or decanone.

    Reduction: Formation of decylamine.

    Substitution: Formation of decyl halides or esters.

Scientific Research Applications

10-(Dibutylamino)decan-1-ol has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of emulsifiers, detergents, and other surfactant-based products.

Mechanism of Action

The mechanism of action of 10-(Dibutylamino)decan-1-ol is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with lipid bilayers and proteins. This interaction can alter the permeability of cell membranes and enhance the solubility of hydrophobic compounds. The dibutylamino group provides additional hydrophobic interactions, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    Decan-1-ol: A primary alcohol with similar surfactant properties but lacks the dibutylamino group.

    Dibutylamine: An amine with similar hydrophobic properties but lacks the long aliphatic chain.

    10-(Dimethylamino)decan-1-ol: A similar compound with a dimethylamino group instead of a dibutylamino group.

Uniqueness

10-(Dibutylamino)decan-1-ol is unique due to the presence of both a long aliphatic chain and a dibutylamino group. This combination provides enhanced surfactant properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

5341-91-3

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

10-(dibutylamino)decan-1-ol

InChI

InChI=1S/C18H39NO/c1-3-5-15-19(16-6-4-2)17-13-11-9-7-8-10-12-14-18-20/h20H,3-18H2,1-2H3

InChI Key

ZALSWEIVLRJOPI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCCCCCCCCO

Origin of Product

United States

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